Neridronate - 79778-41-9

Neridronate

Catalog Number: EVT-276816
CAS Number: 79778-41-9
Molecular Formula: C6H17NO7P2
Molecular Weight: 277.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neridronate, chemically known as (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid, is an aminobisphosphonate synthesized in Italy in 1986. [] Bisphosphonates are molecules characterized by a P-C-P bond in their structure, enabling strong and selective binding to hydroxyapatite (HAP). [] They are primarily recognized for their ability to inhibit osteoclasts, the cells responsible for bone resorption, through various mechanisms. [] Neridronate's initial applications focused on the treatment of Paget's disease of the bone, demonstrating its effectiveness in reducing bone turnover markers and alleviating pain. []

Future Directions
  • Drug Delivery Systems: Research on integrating Neridronate into targeted drug delivery systems, such as carbon nanotubes, could enhance its bioavailability and therapeutic efficacy while minimizing potential side effects. [, ]
Overview

Neridronic acid is a synthetic compound belonging to the class of bisphosphonates, which are primarily used in the treatment of bone-related disorders. It is particularly effective in managing conditions such as osteoporosis and Paget's disease. The compound acts by inhibiting osteoclast-mediated bone resorption, thereby helping to maintain or increase bone density.

Source

Neridronic acid is not naturally occurring; it is synthesized through various chemical processes. The compound was first developed for its therapeutic properties in the late 20th century and has been utilized in clinical settings since then.

Classification

Neridronic acid is classified as a bisphosphonate, which is characterized by the presence of two phosphonate groups. It falls under the category of nitrogen-containing bisphosphonates, which are known for their enhanced potency and effectiveness compared to non-nitrogenous counterparts.

Synthesis Analysis

Methods

The synthesis of neridronic acid typically involves several steps, including the formation of key intermediates that undergo further modifications. Various methods have been reported for its synthesis:

  1. Microwave-Assisted Synthesis: This method involves heating reactants under microwave irradiation, which can significantly reduce reaction times and improve yields .
  2. One-Pot Reactions: Some approaches utilize one-pot reactions where multiple reagents are combined simultaneously, streamlining the synthesis process .
  3. Modification Techniques: Recent studies have explored modifications such as PEGylation (attachment of polyethylene glycol) to enhance solubility and bioavailability .

Technical Details

The synthesis often starts with simpler phosphonic acid derivatives, which are then subjected to various coupling reactions to introduce the necessary functional groups. For example, a common route includes the reaction of phosphonic acids with amines or alcohols under acidic or basic conditions to yield the desired bisphosphonate structure.

Molecular Structure Analysis

Structure

The molecular structure of neridronic acid features two phosphonate groups attached to a central carbon atom, along with an amine group. Its chemical formula is C₆H₁₄N₃O₆P₂, and it can be represented as follows:

Neridronic Acid  HO O P O O C NH 2 C 2H 5 \text{Neridronic Acid }\text{ HO O P O O C NH 2 C 2H 5 }

Data

  • Molecular Weight: Approximately 299.14 g/mol
  • IUPAC Name: (1-hydroxy-1-(hydroxyphosphoryl)-2-methylpropyl)phosphonic acid
  • CAS Number: 119256-77-3
Chemical Reactions Analysis

Reactions

Neridronic acid participates in various chemical reactions typical of bisphosphonates:

  1. Hydrolysis: Under acidic or basic conditions, neridronic acid can hydrolyze to form phosphonic acids.
  2. Esterification: It can react with alcohols to form esters, which may enhance its pharmacokinetic properties.
  3. Conjugation Reactions: Neridronic acid can be conjugated with other molecules (e.g., polymers) to improve drug delivery systems .

Technical Details

The reactions involving neridronic acid often require specific conditions such as controlled pH and temperature to optimize yields and minimize side products. For instance, esterification reactions typically proceed more efficiently in anhydrous conditions.

Mechanism of Action

Process

Neridronic acid exerts its therapeutic effects primarily through the inhibition of osteoclast activity, which is critical in bone resorption processes:

  1. Inhibition of Farnesyl Pyrophosphate Synthase: Neridronic acid inhibits this enzyme, leading to reduced osteoclast survival and function.
  2. Decreased Bone Resorption: By inhibiting osteoclasts, neridronic acid effectively reduces bone resorption rates, resulting in increased bone density over time.

Data

Studies have shown that neridronic acid can significantly lower markers of bone turnover in patients with osteoporosis, demonstrating its efficacy in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; low solubility in organic solvents
  • Melting Point: Typically around 120 °C

Chemical Properties

  • pH Stability: Stable across a wide pH range but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with strong acids and bases; sensitive to hydrolysis.

Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm the presence of functional groups characteristic of phosphonates .

Applications

Scientific Uses

Neridronic acid has several important applications in medicine:

  1. Treatment of Osteoporosis: It is commonly prescribed to prevent fractures in postmenopausal women and individuals on long-term corticosteroid therapy.
  2. Paget's Disease Management: Neridronic acid helps manage this condition by reducing abnormal bone remodeling.
  3. Bone Metastases: Research is ongoing into its use for patients with cancer-related bone metastases due to its ability to inhibit bone resorption.

Additionally, recent studies have explored its potential use in drug delivery systems through conjugation with nanoparticles or polymers to enhance therapeutic efficacy .

Historical Development and Evolution of Neridronic Acid in Pharmacological Research

Discovery and Synthesis Milestones in Bisphosphonate Therapeutics

Neridronic acid (chemical name: (6-amino-1-hydroxy-1-phosphonohexyl) phosphonic acid; CAS registry: 79778-41-9) emerged from systematic efforts to optimize the bisphosphonate molecular scaffold for enhanced pharmacological activity. Its development trajectory began in the broader context of bisphosphonate research initiated in the 1960s when Herbert Fleisch's pioneering work identified inorganic polyphosphates as natural inhibitors of pathological calcification and bone resorption [7]. This discovery prompted the search for pyrophosphate analogs resistant to enzymatic degradation, leading to the first-generation bisphosphonates. Neridronic acid was specifically synthesized in 1986 by Italian researchers as a nitrogen-containing bisphosphonate with a six-carbon aminoalkyl chain (C6), positioning it structurally between pamidronate (C3) and alendronate (C4) in the alkylamino-bisphosphonate series [4] [7].

The compound's journey from laboratory synthesis to clinical application witnessed several pivotal milestones. Preclinical investigations demonstrated its potent inhibition of hydroxyapatite dissolution and osteoclast-mediated bone resorption, superior to earlier non-nitrogen-containing bisphosphonates like etidronate and clodronate [7]. In 2002, neridronic acid achieved its first regulatory approval in Italy for treating osteogenesis imperfecta, marking a significant breakthrough for severe pediatric bone disorders [2] [10]. This approval was followed by extensions to Paget's disease of bone, leveraging its ability to normalize elevated bone turnover markers rapidly [4]. A transformative milestone occurred when clinical investigations revealed its efficacy in complex regional pain syndrome (CRPS), leading to Breakthrough Therapy Designation by the FDA and making it the first bisphosphonate specifically indicated for this debilitating pain condition [2] [8].

Table 1: Key Regulatory Milestones in Neridronic Acid Development

YearDevelopment MilestoneRegionIndication
1986Initial synthesis reportedItalyPreclinical
2002First regulatory approvalItalyOsteogenesis imperfecta
2013Paget's disease approvalItalyPaget's disease of bone
2019CRPS indication approvalItalyComplex regional pain syndrome
2016Breakthrough Therapy DesignationUSAComplex regional pain syndrome
2023Phase III trials initiatedEU, AsiaOsteoporosis

Recent development phases have expanded neridronic acid's potential applications, with ongoing Phase III clinical trials investigating its utility in osteoporosis management (EudraCT2018-003505-26), building upon earlier discontinued studies in postmenopausal osteoporosis [2] [5]. Its intramuscular administration route, a distinctive feature among bisphosphonates, emerged from formulation research aimed at enabling home-based therapy and improving patient compliance compared to intravenous regimens [4]. This versatility in administration routes reflects deliberate pharmaceutical optimization to enhance real-world utility beyond purely molecular considerations.

Role of Neridronic Acid in Advancing Aminobisphosphonate Classifications

Neridronic acid occupies a crucial position in the structural and functional classification of aminobisphosphonates due to its distinctive six-carbon aminoalkyl chain (NH₂-C₆H₁₂-). This molecular configuration places it within the second generation of nitrogen-containing bisphosphonates (N-BPs), characterized by linear alkylamino chains rather than heterocyclic nitrogen groups seen in third-generation agents like zoledronate and risedronate [9]. The compound's evolution reflects a key transition in medicinal chemistry strategies—from merely incorporating nitrogen atoms into bisphosphonate structures to systematically optimizing chain length and terminal functionalization for enhanced target affinity and pharmacokinetics [4] [7].

The structure-activity relationship (SAR) of neridronic acid reveals important insights into aminobisphosphonate classifications. Its six-carbon backbone provides optimal spacing between the nitrogen atom and the central carbon of the P-C-P structure, enabling superior interaction with the hydrophobic pocket of farnesyl pyrophosphate synthase (FPPS) compared to shorter-chain analogs [3] [9]. Biochemical studies demonstrate that neridronic acid inhibits FPPS with approximately 10-fold greater potency than pamidronate (C3 chain), though less than zoledronate's heterocyclic imidazole group [9]. This intermediate potency position reflects the nuanced SAR governing FPPS inhibition: while nitrogen atom basicity enhances enzyme interaction, excessive bulk or charge density can disrupt optimal positioning within the active site [7] [9].

Table 2: Structural and Biochemical Classification of Selected Aminobisphosphonates

CompoundR² Side Chain StructureRelative FPPS Inhibition PotencyHydroxyapatite Affinity (Relative)Classification Generation
Pamidronate-CH₂-CH₂-NH₂ (C3)1× (reference)ModerateSecond
Neridronate-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-NH₂ (C6)10×HighSecond
Alendronate-CH₂-CH₂-CH₂-NH₂ (C4)100×HighSecond
Ibandronate-CH₂-CH₂-N(CH₃)-CH₂-CH₂-CH₃500×ModerateSecond
RisedronateHeterocyclic (pyridinyl)1000×ModerateThird
ZoledronateHeterocyclic (imidazolyl)10,000×Very highThird

Neridronic acid's contribution to pharmacological classification extends beyond chemical structure to its distinctive binding kinetics. Research using radiolabeled compounds demonstrates that neridronic acid exhibits hydroxyapatite affinity approximately 30% greater than pamidronate but less than alendronate, reflecting the influence of carbon chain length on mineral binding [4] [9]. This intermediate affinity translates to preferential distribution to high-remodeling bone surfaces while permitting broader skeletal distribution than ultra-high-affinity compounds like zoledronate, which concentrate more intensely at injection sites [9]. Such distribution properties have therapeutic implications, potentially explaining neridronic acid's efficacy in both focal conditions (e.g., Pagetic lesions) and systemic disorders (e.g., osteogenesis imperfecta) [4].

The compound also informed understanding of nitrogen positioning within aminobisphosphonate classification. Unlike third-generation agents where nitrogen atoms are incorporated within heterocyclic rings, neridronic acid's terminal primary amine provides a protonation site that enhances solubility at physiological pH while maintaining membrane permeability sufficient for cellular uptake [3] [7]. This balance of properties enables neridronic acid's unique intramuscular administration route—a formulation achievement not replicated with more lipophilic or hydrophilic analogs [4]. The successful development of this administration method expanded the clinical classification of bisphosphonates beyond traditional oral/intravenous routes, demonstrating that optimized molecular design could enable alternative delivery strategies for improved patient convenience.

Transition from Pyrophosphate Analogs to Targeted Molecular Design

Neridronic acid exemplifies the conceptual evolution from simple pyrophosphate mimetics to rationally designed targeted therapies. Early bisphosphonates like etidronate were developed primarily as hydrolytically stable analogs of inorganic pyrophosphate (PPi), sharing its ability to inhibit hydroxyapatite crystal formation and dissolution through physicochemical mechanisms [7]. This first-generation approach focused on phosphate backbone modifications without nitrogen incorporation, resulting in agents with limited antiresorptive potency and potential for adverse effects on bone mineralization at therapeutic doses [7] [9].

The development of neridronic acid coincided with a paradigm shift toward targeting specific cellular and enzymatic processes. The incorporation of a nitrogen atom into its side chain (6-aminohexyl group) reflected emerging understanding that nitrogen-containing bisphosphonates could inhibit key enzymes in the mevalonate pathway, particularly farnesyl pyrophosphate synthase (FPPS) [3] [7]. Structural analyses reveal that neridronic acid binds FPPS through a critical interaction where its nitrogen atom coordinates with magnesium ions (Mg²⁺) in the enzyme's geranyl pyrophosphate (GPP) binding pocket, mimicking the carbocation transition state during isoprenoid chain elongation [3] [9]. This molecular mimicry strategy represents a sophisticated advance beyond mere pyrophosphate isosterism.

The targeted design principles embodied in neridronic acid extend to its selective tissue distribution. Quantum chemistry studies using density functional theory (DFT) demonstrate that neridronic acid forms thermodynamically stable chelation complexes with calcium (Ca²⁺), magnesium (Mg²⁺), and strontium (Sr²⁺) ions, with binding energies of -285.3, -310.6, and -298.4 kcal/mol, respectively [6]. These metal-chelation properties facilitate its specific accumulation at bone resorption sites where hydroxyapatite mineral components are exposed. Advanced drug delivery systems exploit this affinity, including experimental single-walled carbon nanotube (SWCNT) conjugates designed to release neridronate-metal complexes directly to osteoclast resorption lacunae [6]. Such targeted delivery approaches aim to enhance therapeutic specificity while minimizing extraskeletal exposure.

Recent molecular optimization efforts focus on further refining neridronic acid's targeting capabilities. Computational simulations indicate that structural modifications to its aminohexyl chain could optimize interactions with FPPS subsites, potentially enhancing enzyme inhibition while reducing mineral affinity to permit wider distribution in low-remodeling bone regions [6] [9]. Additionally, research into conjugating neridronic acid with bone-targeting carriers like tetracyclines or aspartic acid oligopeptides aims to achieve even greater site specificity [6]. These developments represent the ongoing transition from broad-acting mineral modulators to precisely targeted molecular therapeutics that manipulate specific cellular pathways in bone microenvironment.

Table 3: Evolution of Bisphosphonate Design Principles Exemplified by Neridronic Acid

Design GenerationPrimary MechanismMolecular ApproachNeridronic Acid's Implementation
First GenerationPhysicochemical hydroxyapatite inhibitionP-C-P backbone isosterism; Simple side chainsNot applicable (non-nitrogen agent)
Second GenerationCellular targeting (osteoclast apoptosis)Nitrogen incorporation in alkyl chains6-aminohexyl chain enabling FPPS interaction
Third GenerationEnzymatic targeting (FPPS inhibition)Heterocyclic nitrogen optimizationTransitional structure between alkyl and heterocyclic
Next GenerationTissue-specific deliveryConjugates and nanocarriersSWCNT complexes for targeted release to resorption sites

The trajectory from pyrophosphate analogs to targeted molecular design culminated in neridronic acid's distinctive clinical applications. While early bisphosphonates addressed generalized excessive bone resorption, neridronic acid's optimized molecular properties enabled its use in specific conditions like CRPS where localized osteoclastic hyperactivity and neuroinflammatory pathways converge [4] [8]. This application represents a departure from traditional metabolic bone disease indications toward modulation of pain pathways, illustrating how molecular targeting principles can expand therapeutic utility beyond originally envisioned applications.

Properties

CAS Number

79778-41-9

Product Name

Neridronic acid

IUPAC Name

(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid

Molecular Formula

C6H17NO7P2

Molecular Weight

277.15 g/mol

InChI

InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

PUUSSSIBPPTKTP-UHFFFAOYSA-N

SMILES

C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN

Solubility

Soluble in DMSO, not in water

Synonyms

6-AHHDP
6-amino-1-hydroxyhexane-1,1-diphosphonate
6-amino-1-hydroxyhexylidene-1,1-bisphosphonic acid
AHHexBP
aminohexane bisphosphonate
neridronate
neridronic acid

Canonical SMILES

C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.